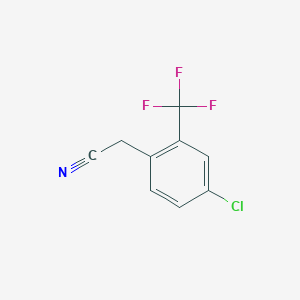

2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile

Description

Properties

IUPAC Name |

2-[4-chloro-2-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJVBFZNPNMMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395259 | |

| Record name | 4-Chloro-2-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85386-80-7 | |

| Record name | 4-Chloro-2-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile

Introduction

This compound is a key chemical intermediate whose structural motifs—a substituted phenylacetonitrile core—are prevalent in the design of bioactive molecules. The presence of both a trifluoromethyl group and a chlorine atom on the aromatic ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a valuable building block in medicinal chemistry and agrochemical development.[1][2] This guide provides a comprehensive overview of a reliable and scalable synthetic pathway to this important intermediate, designed for researchers and process chemists. The narrative emphasizes the chemical principles behind each transformation, offering a field-proven perspective on protocol design and execution.

Retrosynthetic Analysis and Pathway Selection

The synthesis of phenylacetonitrile derivatives is most commonly achieved via the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This SN2 reaction is typically efficient and high-yielding. Therefore, our retrosynthetic strategy disconnects the target molecule at the C-CN bond, identifying 4-chloro-2-(trifluoromethyl)benzyl halide as the key precursor.

This benzyl halide can be readily accessed from the corresponding benzyl alcohol, which, in turn, is prepared by the reduction of 4-chloro-2-(trifluoromethyl)benzaldehyde. This aldehyde is a commercially available starting material, making this pathway practical and economically viable.

The chosen forward synthesis pathway is a robust, three-step sequence:

-

Reduction of 4-chloro-2-(trifluoromethyl)benzaldehyde to 4-chloro-2-(trifluoromethyl)benzyl alcohol.

-

Chlorination of the benzyl alcohol to form 4-chloro-2-(trifluoromethyl)benzyl chloride.

-

Cyanation of the benzyl chloride to yield the final product, this compound.

This approach relies on well-established, high-yielding transformations, ensuring reproducibility and scalability.

Step 1: Synthesis of 4-chloro-2-(trifluoromethyl)benzyl alcohol (Intermediate I)

Causality and Mechanism

The first step involves the reduction of an aromatic aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity, mild reaction conditions, and operational simplicity. It selectively reduces aldehydes and ketones without affecting the trifluoromethyl group or the aryl chloride. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water protonates the resulting alkoxide to yield the desired benzyl alcohol.[3]

Experimental Protocol

-

To a round-bottom flask equipped with a magnetic stirrer, add 4-chloro-2-(trifluoromethyl)benzaldehyde (1.0 eq) and methanol (10 mL per gram of aldehyde).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the flask again in an ice bath and slowly quench the reaction by adding 1 M hydrochloric acid (HCl) until the pH is ~6-7 and gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4-chloro-2-(trifluoromethyl)benzyl alcohol as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-chloro-2-(trifluoromethyl)benzyl chloride (Intermediate II)

Causality and Mechanism

The conversion of the primary alcohol to a benzyl chloride is a critical step to activate the benzylic position for nucleophilic attack by the cyanide ion. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, simplifying purification.[4] The reaction proceeds via the formation of a chlorosulfite intermediate, followed by an internal nucleophilic attack by the chloride ion (SNi mechanism), yielding the benzyl chloride.[5]

Experimental Protocol

-

In a fume hood, dissolve 4-chloro-2-(trifluoromethyl)benzyl alcohol (1.0 eq) in dichloromethane (DCM) (10 mL per gram of alcohol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).[5]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise via a dropping funnel. Gas evolution will be observed.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice and saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess SOCl₂.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford 4-chloro-2-(trifluoromethyl)benzyl chloride.

Step 3: Synthesis of this compound

Causality and Mechanism

This final step is a classic nucleophilic substitution reaction. The benzyl chloride, being an excellent electrophile, readily reacts with the cyanide anion (CN⁻), a potent nucleophile.[6] The reaction follows an SN2 mechanism, where the cyanide ion attacks the benzylic carbon, displacing the chloride ion in a single concerted step. The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF is crucial as it solvates the cation (e.g., Na⁺) while leaving the cyanide anion relatively free and highly nucleophilic, thus accelerating the reaction rate.[7]

Experimental Protocol

-

EXTREME CAUTION: This procedure involves highly toxic sodium cyanide. All operations must be conducted in a certified fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Have a cyanide antidote kit readily available and be trained in its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

-

To a round-bottom flask, add sodium cyanide (NaCN) (1.5 eq) and dimethyl sulfoxide (DMSO) (5 mL per gram of NaCN).

-

Heat the suspension to 50-60 °C with vigorous stirring.

-

Add a solution of 4-chloro-2-(trifluoromethyl)benzyl chloride (1.0 eq) in a small amount of DMSO dropwise to the heated cyanide suspension.

-

Maintain the reaction temperature at 60-70 °C for 3-4 hours. Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of ice water with stirring.

-

Extract the product with ethyl acetate or ether (3 x 50 mL).

-

Combine the organic extracts and wash thoroughly with water (to remove residual DMSO) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.[8]

Data Presentation

| Step | Starting Material | Key Reagents/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | 4-Chloro-2-(trifluoromethyl)benzaldehyde | Sodium borohydride (NaBH₄) | Methanol | 0 to RT | >95% |

| 2 | 4-Chloro-2-(trifluoromethyl)benzyl alcohol | Thionyl chloride (SOCl₂), DMF (cat.) | Dichloromethane | 0 to Reflux | ~90-95% |

| 3 | 4-Chloro-2-(trifluoromethyl)benzyl chloride | Sodium cyanide (NaCN) | DMSO | 60-70 | ~85-95%[9] |

Visualization of Synthesis Pathway

Caption: Three-step synthesis of the target molecule from the corresponding benzaldehyde.

Conclusion

The presented three-step synthesis route for this compound is a robust and efficient method suitable for laboratory-scale preparation and amenable to scale-up. Starting from the commercially available 4-chloro-2-(trifluoromethyl)benzaldehyde, the pathway utilizes standard and high-yielding organic transformations: a selective reduction, a reliable chlorination, and a classic nucleophilic cyanation. This guide provides the necessary detail for researchers to confidently execute this synthesis while adhering to critical safety protocols, particularly concerning the handling of toxic cyanide reagents.

References

- Vertex AI Search. (2025). Convert Benzyl Alcohol to Benzyl Cyanide | Class 12 Organic Chemistry Conversion.

- Fu, G. C., et al. (2014). Sandmeyer Trifluoromethylation.

- Brainly.in. (2021). convert benzoyl alcohol to benzoyl cyanide.

- Wikipedia. (n.d.). Sandmeyer reaction.

- PrepChem.com. (n.d.). Preparation of benzyl cyanide.

- Google Patents. (n.d.). CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof.

- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

- Dai, J.-J., et al. (2013). Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society.

- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

- Sciencemadness.org. (2008). benzyl alcohol to benzyl cyanide.

- Allen Digital. (n.d.). Convert the following Benzyl alcohol to benzyl cyanide.

- Campos, R. et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.

- Burés, J., et al. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3).

- Google Patents. (n.d.). CN1503772A - The production method of benzyl alcohols.

- Google Patents. (n.d.). EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.

- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.

- Chen, K., & Arnold, F. H. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Journal of the American Chemical Society.

- ChemicalBook. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis.

- Santa Cruz Biotechnology. (n.d.). 4-Chloro-2-(trifluoromethyl)benzaldehyde.

- Guidechem. (n.d.). What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?.

- ChemicalBook. (n.d.). 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis.

- PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylmercapto-benzyl cyanide.

- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

- Organic Syntheses. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE.

- Supporting Inform

- Wang, Z., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. The Journal of Organic Chemistry.

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

- Google Patents. (n.d.). CN103172537A - Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method.

- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.

- China Jiangsu Anpon Electrochemical Co., Ltd. (2026). Chemical Intermediates Explained: The Versatility of 4-Chloro-2-fluorobenzyl Alcohol.

- Shodhganga. (n.d.). Chapter 1: Introduction.

- Google Patents. (n.d.). US4056509A - Preparation of benzyl cyanides.

- BenchChem. (2025). Technical Support Center: Synthesis and Scale-Up of 4-Chloro-2-fluorophenylacetonitrile.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Google Patents. (n.d.). CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. jelsciences.com [jelsciences.com]

- 3. Page loading... [guidechem.com]

- 4. brainly.in [brainly.in]

- 5. rsc.org [rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 8. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile, a halogenated aromatic nitrile, presents a unique substitution pattern that suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of a trifluoromethyl group at the ortho position and a chloro group at the para position on the phenyl ring is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines synthetic strategies, and discusses its potential applications. However, it is important to note that publicly available experimental data on this specific isomer is limited, and much of the information presented herein is based on predictions and data from related analogs.

Introduction

The strategic incorporation of fluorine atoms and trifluoromethyl groups has become a cornerstone of modern drug design. The unique properties imparted by these moieties, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a significant number of fluorinated pharmaceuticals. Phenylacetonitrile derivatives, in particular, are key intermediates in the synthesis of a wide range of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), antihistamines, and central nervous system agents.

This technical guide focuses on a specific, yet under-documented, member of this family: This compound . The convergence of the phenylacetonitrile core with a 4-chloro and a 2-trifluoromethyl substitution pattern creates a molecule with a distinct electronic and steric profile. This document aims to consolidate the available information on this compound, provide expert insights into its likely properties and reactivity, and serve as a foundational resource for researchers exploring its synthetic utility.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While experimental data for this compound is not widely available in peer-reviewed literature, we can compile its basic identifiers and predicted properties.

Table 1: Core Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | Fluorochem |

| CAS Number | 85386-80-7 | Fluorochem |

| Molecular Formula | C₉H₅ClF₃N | United States Biological[1] |

| Molecular Weight | 219.59 g/mol | United States Biological[1] |

| Canonical SMILES | C1=CC(=C(C=C1CC#N)C(F)(F)F)Cl | - |

| InChI Key | VHHNQKBCGYUWAM-UHFFFAOYSA-N | - |

| Predicted Boiling Point | 234.8 ± 35.0 °C | MySkinRecipes, Seedion |

| Recommended Storage | Room temperature, dry; -20°C for long-term stability | Seedion, United States Biological[1] |

Structural Analysis and Predicted Properties

The structure of this compound is depicted below.

Caption: 2D structure of this compound.

-

Lipophilicity (LogP): While no experimental LogP is available, the presence of a trifluoromethyl group and a chlorine atom is expected to significantly increase the lipophilicity of the molecule compared to the parent phenylacetonitrile. This property is crucial for membrane permeability and is a key consideration in drug design.

-

Acidity (pKa): The methylene protons (adjacent to the nitrile and phenyl ring) are expected to be weakly acidic. The electron-withdrawing nature of the nitrile group and the substituted phenyl ring will influence the pKa of these protons. This acidity is key to its utility in synthesis, allowing for deprotonation and subsequent alkylation or other C-C bond-forming reactions.

-

Solubility: Based on its predicted lipophilicity, this compound is expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Synthesis and Reactivity

A plausible synthetic route to this compound would involve the cyanation of the corresponding benzyl halide.

Caption: Proposed synthetic workflow for the target compound.

Exemplary Protocol:

-

Reaction Setup: To a solution of 4-chloro-2-(trifluoromethyl)benzyl bromide in a suitable polar aprotic solvent (e.g., acetone, acetonitrile, or DMSO) is added a cyanide source, such as sodium cyanide or potassium cyanide. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) may be beneficial, particularly in a biphasic solvent system.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 50-80 °C) to facilitate the nucleophilic substitution. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure.

Expected Reactivity:

The chemical reactivity of this compound is dictated by the nitrile group, the benzylic protons, and the substituted aromatic ring.

-

Nitrile Group: The nitrile functionality can undergo hydrolysis to the corresponding carboxylic acid or reduction to the primary amine, providing access to a diverse range of derivatives.

-

Benzylic Protons: As mentioned, the acidity of the benzylic protons allows for facile deprotonation to form a carbanion, which can then act as a nucleophile in various alkylation and acylation reactions.

-

Aromatic Ring: The electron-withdrawing nature of the chloro and trifluoromethyl substituents deactivates the aromatic ring towards electrophilic aromatic substitution. However, these substituents can serve as handles for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to further elaborate the molecular scaffold.

Analytical Characterization

Due to the absence of published spectral data for this compound, the following are predictions of the expected spectroscopic features based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the benzylic protons (CH₂), likely in the range of 3.8-4.2 ppm. - A complex multiplet pattern for the three aromatic protons, influenced by the chloro and trifluoromethyl substituents. |

| ¹³C NMR | - A signal for the nitrile carbon around 115-120 ppm. - A signal for the benzylic carbon around 20-30 ppm. - A quartet for the trifluoromethyl carbon due to C-F coupling. - Six distinct signals for the aromatic carbons, with chemical shifts influenced by the substituents. |

| ¹⁹F NMR | - A singlet for the trifluoromethyl group, with a chemical shift characteristic of an aryl-CF₃ group. |

| IR Spectroscopy | - A sharp, medium-intensity absorption band for the C≡N stretch around 2240-2260 cm⁻¹. - C-H stretching vibrations for the aromatic and benzylic protons. - C=C stretching vibrations for the aromatic ring. - C-F and C-Cl stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 219.59 g/mol . - A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). - Fragmentation patterns corresponding to the loss of HCN, Cl, and CF₃. |

Experimental Workflow for Characterization:

Caption: A typical workflow for the characterization of a novel compound.

Applications in Research and Development

While specific applications of this compound are not yet reported, its structural motifs suggest significant potential in several areas:

-

Medicinal Chemistry: As a precursor to various pharmacologically active scaffolds. The trifluoromethyl group can enhance metabolic stability and receptor binding, while the chloro substituent provides a site for further chemical modification.

-

Agrochemicals: Phenylacetonitrile derivatives are common in the development of herbicides and pesticides. The specific substitution pattern of this compound could lead to novel agrochemicals with improved efficacy and environmental profiles.

-

Materials Science: The nitrile group can be polymerized or used to modify polymer surfaces. The high fluorine content could impart desirable properties such as hydrophobicity and thermal stability to new materials.

Conclusion and Future Outlook

This compound represents a promising but underexplored chemical entity. Its unique combination of a reactive nitrile group, activatable benzylic protons, and a strategically substituted aromatic ring makes it a valuable target for synthetic chemists. While a lack of comprehensive, publicly available experimental data currently limits a full understanding of its properties, this guide provides a solid foundation based on established chemical principles and data from related compounds.

Future research should focus on the experimental determination of its core physicochemical properties, a full spectroscopic characterization, and an exploration of its reactivity in a variety of chemical transformations. Such studies will undoubtedly unlock the full potential of this versatile building block for applications in drug discovery, agrochemicals, and materials science.

References

-

Note: As no direct peer-reviewed literature detailing the physicochemical properties of this compound (CAS 85386-80-7) was found during the search, this section remains unpopulated. The following links are to the commercial suppliers who list the compound.

Sources

2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile CAS number

An In-Depth Technical Guide to 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven analysis of this compound (CAS No. 85386-80-7), a critical intermediate in contemporary medicinal chemistry. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind its synthesis, explains the logic of its analytical characterization, and contextualizes its application in the development of advanced therapeutic agents. The protocols and insights herein are designed to be directly applicable in a modern research and development laboratory setting, ensuring both scientific integrity and practical utility.

Core Introduction: A Structurally Privileged Intermediate

This compound is a highly functionalized aromatic building block.[1] Its value in synthetic chemistry is derived from the specific arrangement of its substituents. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, significantly modulates the electronic properties of the phenyl ring, influencing both reactivity and the physicochemical characteristics of downstream compounds, such as lipophilicity and metabolic stability.[2] The chlorine atom provides an additional point of synthetic diversity and further influences the molecule's electronic profile. This unique combination makes the compound a sought-after precursor in programs targeting complex, biologically active molecules.[3][4]

Table 1: Key Physicochemical & Identification Properties

| Property | Value | Source(s) |

| CAS Number | 85386-80-7 | [1] |

| Molecular Formula | C9H5ClF3N | [1] |

| Molecular Weight | 221.59 g/mol | |

| IUPAC Name | 2-[4-chloro-2-(trifluoromethyl)phenyl]acetonitrile | [1] |

| Appearance | White to Almost white powder/crystal | [5] |

| Melting Point | 45.0 to 49.0 °C | [5][6] |

| Boiling Point | 131-132 °C / 20 mmHg |

Strategic Synthesis: From Benzyl Halide to Phenylacetonitrile

The most robust and scalable synthesis of this intermediate is achieved via a nucleophilic substitution reaction on the corresponding benzyl halide. This pathway is favored for its reliability and high conversion rates. The protocol detailed below is a self-validating system, incorporating in-process controls to ensure reaction completion and product quality.

Validated Synthetic Protocol: Phase-Transfer Catalyzed Cyanation

The conversion of 4-chloro-2-(trifluoromethyl)benzyl halide (bromide or chloride) to the target nitrile is efficiently mediated by a cyanide source. The primary challenge in this synthesis is the mutual insolubility of the organic substrate and the inorganic cyanide salt. This is overcome by employing a phase-transfer catalyst (PTC), which shuttles the cyanide anion across the phase boundary, dramatically accelerating the reaction. A similar methodology has been proven effective for related phenylacetonitrile syntheses.[7]

Experimental Workflow Diagram:

Caption: A robust, phase-transfer catalysis workflow for synthesis.

Step-by-Step Methodology:

-

Reactor Charging: In a jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, charge 4-chloro-2-(trifluoromethyl)benzyl chloride (1.0 eq) and toluene (5 volumes).

-

Reagent Addition: In a separate vessel, prepare a solution of sodium cyanide (1.2 eq) in water (3 volumes). Add this aqueous solution to the reactor. Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05 eq), to the biphasic mixture.

-

Reaction Execution: Begin vigorous stirring to ensure adequate mixing between the two phases. Heat the reaction mixture to 60-70°C.

-

In-Process Control: Monitor the reaction progress every hour by taking an aliquot of the organic layer and analyzing via TLC or HPLC. The reaction is complete upon the consumption of the benzyl chloride starting material (typically 3-5 hours).

-

Workup: Cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water (2 x 3 volumes) and saturated brine (1 x 3 volumes). This removes water-soluble impurities and the catalyst.

-

Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as heptane/ethyl acetate, to yield the final product.

Mechanistic Rationale: The SN2 Pathway

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The choice of a polar aprotic solvent for the organic phase and the use of a PTC are critical design choices that favor this pathway over competing elimination or SN1 reactions.

SN2 Mechanism Diagram:

Caption: The concerted SN2 mechanism for cyanation.

The cyanide ion (CN⁻), shuttled into the organic phase by the lipophilic PTC, acts as the nucleophile. It attacks the electrophilic benzylic carbon from the opposite side of the chlorine leaving group. This "backside attack" proceeds through a high-energy transition state where the C-CN bond is partially formed and the C-Cl bond is partially broken. The reaction concludes with the departure of the chloride ion and the formation of the new carbon-carbon bond.

Analytical Confirmation: A Triad of Techniques

Confirming the identity and purity of the final compound is non-negotiable. A combination of spectroscopic and spectrometric methods provides an unambiguous structural confirmation.

-

¹H NMR (Proton NMR): The spectrum will show two key features: a singlet for the benzylic methylene protons (-CH₂CN) typically appearing around δ 4.0 ppm, and a complex multiplet pattern in the aromatic region (δ 7.5-8.0 ppm) corresponding to the three protons on the trisubstituted ring.

-

IR (Infrared) Spectroscopy: An essential and rapid check for the key functional group. A sharp, strong absorbance band will be present in the range of 2240–2260 cm⁻¹, which is highly characteristic of a nitrile (C≡N) stretch.

-

Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z corresponding to 221.6. Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z 223.6 with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Applications in Drug Discovery

This compound is not an end product but a high-value starting material. Its utility lies in the versatile chemistry of the nitrile group, which can be readily converted into other functionalities.

Key Synthetic Transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-(4-chloro-2-(trifluoromethyl)phenyl)acetic acid, a common precursor for amides and esters.

-

Reduction: Catalytic hydrogenation or reduction with reagents like LiAlH₄ converts the nitrile to the primary amine, 2-(4-chloro-2-(trifluoromethyl)phenyl)ethanamine, opening pathways to a vast array of amine-based derivatives.

-

Heterocycle Formation: The nitrile and the adjacent methylene group are key components in condensation reactions to form various heterocycles (e.g., pyrimidines, imidazoles), which are prevalent scaffolds in modern pharmaceuticals.

This intermediate is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies where the trifluoromethylphenyl moiety is used to achieve specific binding interactions and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[2][4]

Safety & Handling: A Professional's Responsibility

As with any active chemical reagent, proper handling is paramount. This compound presents multiple hazards.

-

Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled.[8][9] It is also known to cause skin irritation and serious eye irritation.[8][9][10]

-

Required PPE: Always handle this substance in a certified chemical fume hood.[11] Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[8][10][11]

-

Engineering Controls: Ensure adequate ventilation and that safety showers and eyewash stations are readily accessible.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.[8][11] Keep the container tightly closed.[8][11]

In the event of exposure, immediately consult the Safety Data Sheet (SDS) and seek medical attention.[8][11]

References

-

ACD/Labs. (n.d.). 2-chloro-5-(trifluoromethyl)phenylacetonitrile - SAFETY DATA SHEET. Retrieved from [Link]

-

Angene Chemical. (2025, November 4). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4. Retrieved from [Link]

-

Supporting Information. (n.d.). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source. Retrieved from [Link]

- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic and Structural Elucidation of 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile: A Technical Guide

Introduction: The Significance of Fluorinated Moieties in Modern Chemistry

The introduction of fluorine and fluorinated groups, such as the trifluoromethyl (CF₃) moiety, into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3][4] The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Phenylacetonitrile scaffolds, themselves important pharmacophores, when substituted with trifluoromethyl groups, represent a class of compounds with significant potential in the development of novel therapeutics and agrochemicals.[1][5] This guide provides an in-depth technical overview of the spectral characteristics of a specific, highly functionalized example: 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile. While direct experimental spectra for this exact compound are not publicly available, this guide will provide a detailed, predictive analysis based on established spectroscopic principles and data from closely related analogs. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and spectroscopic properties of such molecules.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic nitrile with the following key identifiers:

| Property | Value | Source |

| CAS Number | 85386-80-7 | [6][7][8] |

| Molecular Formula | C₉H₅ClF₃N | [6][7] |

| Molecular Weight | 219.59 g/mol | [7] |

The molecule's structure, characterized by a phenyl ring substituted with a chlorine atom, a trifluoromethyl group, and an acetonitrile moiety, suggests a complex interplay of electronic and steric effects that will manifest in its spectral data.

Plausible Synthetic Route

A common and effective method for the synthesis of phenylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.[9] A plausible synthetic pathway for this compound would, therefore, start from the commercially available 4-chloro-2-(trifluoromethyl)benzyl bromide.

Experimental Protocol:

-

To a solution of 4-chloro-2-(trifluoromethyl)benzyl bromide in a mixture of ethanol and water, add an excess of potassium cyanide.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography.

-

Upon completion, cool the reaction mixture and partition it between water and an organic solvent such as diethyl ether.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield this compound.

This method, adapted from similar preparations of substituted phenylacetonitriles, is expected to provide the target compound in good yield.[9]

Spectroscopic Characterization and Data Interpretation

The following sections detail the expected spectral data for this compound, with interpretations grounded in the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| ~3080 | Medium | Aromatic C-H Stretch | Typical for C-H bonds on a benzene ring.[10] |

| ~2950 | Weak | Aliphatic C-H Stretch | Arising from the methylene (-CH₂-) group. |

| ~2250 | Strong, Sharp | C≡N (Nitrile) Stretch | This is a highly characteristic and diagnostic peak for nitriles. |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch | Characteristic absorptions for the benzene ring.[10] |

| ~1320 | Strong | C-F Stretch | The C-F bonds of the trifluoromethyl group give rise to strong absorptions in this region. |

| ~1100-1200 | Strong | C-F Stretch | Multiple strong bands are expected for the CF₃ group. |

| ~850-900 | Strong | C-H Out-of-Plane Bend | The substitution pattern of the aromatic ring influences the position of these bands.[10] |

| ~750 | Strong | C-Cl Stretch | Characteristic absorption for a carbon-chlorine bond. |

digraph "IR_Spectroscopy_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];sample [label="Sample Preparation\n(e.g., KBr pellet or thin film)"]; instrument [label="FT-IR Spectrometer"]; data_acquisition [label="Data Acquisition\n(4000-400 cm⁻¹)"]; data_processing [label="Data Processing\n(Background subtraction)"]; spectrum [label="IR Spectrum"]; interpretation [label="Peak Assignment and\nFunctional Group Analysis"];

sample -> instrument -> data_acquisition -> data_processing -> spectrum -> interpretation; }

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.8 | d | 1H | Ar-H | The proton ortho to the trifluoromethyl group will be deshielded. |

| ~7.6 | dd | 1H | Ar-H | The proton between the chlorine and the acetonitrile-bearing carbon. |

| ~7.5 | d | 1H | Ar-H | The proton ortho to the chlorine atom. |

| ~3.8 | s | 2H | -CH₂-CN | The methylene protons adjacent to the nitrile group and the aromatic ring. Protons adjacent to a nitrile typically appear in the 2-3 ppm region, but the aromatic ring will cause a downfield shift. |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~135 | Ar-C | Quaternary carbon attached to the chlorine atom. |

| ~133 | Ar-C | Aromatic CH carbon. |

| ~131 | Ar-C | Aromatic CH carbon. |

| ~130 (q) | Ar-C | Quaternary carbon attached to the trifluoromethyl group (quartet due to C-F coupling). |

| ~128 | Ar-C | Aromatic CH carbon. |

| ~125 (q) | -CF₃ | Trifluoromethyl carbon (quartet due to C-F coupling). |

| ~124 | Ar-C | Quaternary carbon attached to the acetonitrile group. |

| ~117 | -C≡N | Nitrile carbon. Typically in the 115-125 ppm range. |

| ~25 | -CH₂- | Methylene carbon. |

NMR Experimental Protocol: [7]

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 2-second acquisition time, and a 1-second relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Expected Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 219. Due to the presence of chlorine, an M+2 peak at m/z 221 with approximately one-third the intensity of the M⁺ peak will be observed, which is a characteristic isotopic pattern for monochlorinated compounds.[11]

-

Major Fragments:

-

Loss of Cl: A fragment at m/z 184.

-

Loss of CF₃: A fragment at m/z 150.

-

Loss of HCN: A fragment from the molecular ion at m/z 192.

-

Tropylium-like ion: Rearrangement and fragmentation of the aromatic ring can lead to various characteristic ions.

-

Mass Spectrometry Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) is a standard method for such compounds.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Analysis: The sample is introduced into the ion source, typically via direct infusion or after separation by gas chromatography (GC-MS).

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in a number of biologically active molecules. For instance, the 4-chloro-3-(trifluoromethyl)phenyl group is a key component of the kinase inhibitor Sorafenib, an approved anticancer drug.[3][4] The trifluoromethyl group often enhances the efficacy of bioactive compounds.[5] Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and agrochemical research. Its utility lies in its potential as a precursor to more complex molecules where the specific substitution pattern is desired for optimizing biological activity.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the spectral properties of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected IR, ¹H NMR, ¹³C NMR, and mass spectra for this compound. The provided protocols for synthesis and spectral acquisition offer a practical framework for researchers working with this and similar molecules. As a versatile building block, this compound holds significant promise for the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023-08-29). [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. (2008-08-05). [Link]

- Google Patents. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016-05-01). [Link]

-

Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. [Link]

-

Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. (2019-02-18). [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19). [Link]

-

Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012-09-19). [Link]

-

YouTube. 38a: Spectroscopy of benzene derivatives. (2021-03-03). [Link]

-

University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]

-

Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

Supporting Information. One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source. [Link]

-

PubChem. 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile. [Link]

-

The Good Scents Company. phenyl acetonitrile. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-10-06). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-(Trifluoromethyl)phenylacetonitrile: Enhancing Agrochemicals and Beyond. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the compound 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile. In the absence of direct empirical studies on this specific molecule, this document synthesizes information from structurally related compounds and the known pharmacological effects of its constituent chemical moieties. We postulate a multi-faceted mechanism of action primarily centered on the induction of cellular stress through mitochondrial dysfunction and potential inhibition of metabolic enzymes. This guide will detail the theoretical underpinnings of these hypotheses, present robust in vitro protocols for their investigation, and offer a framework for future research into this and similar chemical entities.

Introduction and Molecular Profile

This compound is a halogenated phenylacetonitrile derivative. The phenylacetonitrile scaffold is a common feature in many biologically active compounds, serving as a versatile intermediate in the synthesis of various pharmaceuticals.[1][2] The substitutions on the phenyl ring, a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position, are anticipated to significantly influence its biological activity.

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group and is known to enhance several key pharmacological properties. Its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation can lead to increased membrane permeability, enhanced binding affinity to biological targets, and improved metabolic stability.[3] The chlorine substituent, also an electron-withdrawing group, further contributes to the lipophilicity and electronic properties of the molecule.

Table 1: Physicochemical Properties of Phenylacetonitrile Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| Phenylacetonitrile | C₈H₇N | 117.15 | 1.57 |

| 4-Chlorophenylacetonitrile | C₈H₆ClN | 151.60 | 2.27 |

| 2-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 185.15 | 2.50 |

| This compound | C₉H₅ClF₃N | 219.59 | 3.58 |

Note: LogP values are estimations and can vary based on the prediction algorithm.

Hypothesized Mechanism of Action

Based on the structural features of this compound, we propose a dual-pronged mechanism of action: disruption of mitochondrial function leading to cellular cytotoxicity and inhibition of cytochrome P450 enzymes .

Mitochondrial Dysfunction and Cytotoxicity

The lipophilic nature of the compound, enhanced by the chloro and trifluoromethyl groups, suggests it can readily cross cellular membranes and accumulate within the mitochondria. We hypothesize that this compound may act as a mitochondrial uncoupler or an inhibitor of the electron transport chain (ETC).

-

Mitochondrial Uncoupling: Similar to some chlorinated phenols, the compound could potentially shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis. This uncoupling of oxidative phosphorylation would lead to a decrease in cellular ATP levels, an increase in oxygen consumption, and the generation of reactive oxygen species (ROS), ultimately triggering apoptotic pathways.[4][5]

-

Electron Transport Chain Inhibition: The trifluoromethylphenyl moiety could interact with and inhibit one of the ETC complexes, disrupting the flow of electrons and leading to a collapse of the mitochondrial membrane potential and increased ROS production.[4]

The nitrile group itself, while a key synthetic handle, can also contribute to biological activity. Studies on acetonitrile have shown that it can induce a degree of mitochondrial dysfunction, and this effect may be potentiated by the halogen substitutions on the phenyl ring.[6][7]

dot

Caption: Workflow for the MTT cytotoxicity assay.

Cytochrome P450 Inhibition Assay

This assay will determine the inhibitory potential of the compound against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes, a CYP-isoform specific substrate, and a series of concentrations of this compound. 2[8][9]. Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Initiate the reaction by adding an NADPH-regenerating system. 4[10]. Incubation: Incubate the reaction at 37°C for a specific time (e.g., 15-60 minutes, depending on the isoform).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile containing an internal standard). 6[10]. Sample Preparation: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the formation of the specific metabolite from the substrate using a validated LC-MS/MS method. 8[8][10]. Data Analysis: Determine the rate of metabolite formation in the presence of the inhibitor relative to a vehicle control and calculate the IC₅₀ value.

dot

Caption: Workflow for the Cytochrome P450 inhibition assay.

Mitochondrial Function Assessment: Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, to determine if the compound affects mitochondrial function.

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to attach overnight. 2[11][12]. Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge overnight in a non-CO₂ incubator at 37°C. 3[11]. Compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour. Load the injector ports of the sensor cartridge with mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) and the test compound. 4[13][14]. Seahorse XF Analyzer Measurement: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the test compound and the mitochondrial inhibitors. 5[12][14]. Data Analysis: Analyze the OCR data to determine the effect of the compound on the key parameters of mitochondrial respiration.

dot

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest a potential for biological activity mediated through the disruption of cellular energy metabolism and inhibition of key drug-metabolizing enzymes. The proposed mechanisms of mitochondrial dysfunction and cytochrome P450 inhibition provide a solid foundation for initial in vitro investigations.

The experimental protocols detailed in this guide offer a robust framework for testing these hypotheses. Positive results from these assays would warrant further investigation into the specific molecular targets and pathways involved. Future studies could include high-content imaging to assess mitochondrial morphology, assays to measure reactive oxygen species production directly, and detailed kinetic studies to characterize the nature of any observed enzyme inhibition.

This technical guide serves as a starting point for the scientific community to unravel the mechanism of action of this and structurally related compounds, ultimately contributing to the development of new and effective therapeutic agents.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

protocols.io. (n.d.). Seahorse XF Cell Mito Stress Test. Retrieved from [Link]

- Ma, Y., et al. (2021). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. STAR Protocols, 2(3), 100633.

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Agilent. (n.d.). Seahorse XF 3D Mito Stress Test Assay User Guide. Retrieved from [Link]

-

protocols.io. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

-

Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]

- Ng, C., et al. (2021). Optimization of the CYP inhibition assay using LC-MS/MS. MethodsX, 8, 101499.

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

- Zhou, S. F., et al. (2005). Mechanism-based inhibition of human cytochrome P450 3A4 by therapeutic drugs. Clinical Pharmacokinetics, 44(3), 279–304.

-

Bienta. (n.d.). LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Retrieved from [Link]

-

National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link]

- Meyer, J. N., et al. (2013). Clinical effects of chemical exposures on mitochondrial function. Environmental Health Perspectives, 121(11-12), 1251–1259.

-

Semantic Scholar. (2022, June 16). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Retrieved from [Link]

- de M. Carneiro, Z. A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(9), 2494.

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

-

ResearchGate. (n.d.). In Vitro ADME Assays and In Vivo Extrapolations. Retrieved from [Link]

-

ResearchGate. (n.d.). Confirmation of the effect of representative mitochondrial uncouplers.... Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

PubMed. (n.d.). Effects of carbonyl cyanide phenylhydrazones on two mitochondrial ion channel activities. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) In Vitro ADME Medium/High-Throughput Screening in Drug Preclinical Development. Retrieved from [Link]

-

PubMed. (n.d.). In vitro ADME medium/high-throughput screening in drug preclinical development. Retrieved from [Link]

-

PubMed. (n.d.). Effect of some organic solvents on oxidative phosphorylation in rat liver mitochondria. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenyl acetonitrile. Retrieved from [Link]

-

PubMed. (n.d.). Alteration in Mitochondrial Function and Glutamate Metabolism Affected by 2-chloroethanol in Primary Cultured Astrocytes. Retrieved from [Link]

-

Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved from [Link]

- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile: Enhancing Agrochemicals and Beyond. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

ACS Publications - American Chemical Society. (2015, May 12). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against. Retrieved from [Link]

Sources

- 1. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]

- 2. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Clinical effects of chemical exposures on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of some organic solvents on oxidative phosphorylation in rat liver mitochondria: Choice of organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alteration in mitochondrial function and glutamate metabolism affected by 2-chloroethanol in primary cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. content.protocols.io [content.protocols.io]

- 14. agilent.com [agilent.com]

The Strategic Intermediate: A Technical Guide to the Research Applications of 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile

Introduction: Unveiling a Key Architectural Element in Modern Synthesis

In the landscape of contemporary drug discovery and specialty chemical development, the strategic incorporation of fluorine atoms and trifluoromethyl groups has become a cornerstone of molecular design. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile emerges as a pivotal, yet underexplored, building block. Its unique trifluoromethyl and chloro substitutions on the phenyl ring present a distinct electronic and steric profile, making it a highly valuable intermediate for accessing complex molecular architectures.

This technical guide provides an in-depth exploration of the potential research applications of this compound. We will delve into its synthesis, chemical properties, and its strategic role as a precursor to potent biologically active molecules, with a particular focus on the burgeoning field of Janus kinase (JAK) inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile intermediate in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

The utility of this compound as a synthetic intermediate is rooted in its distinct chemical properties, summarized in the table below. The electron-withdrawing nature of both the trifluoromethyl group at the ortho position and the chlorine atom at the para position significantly influences the reactivity of the benzylic methylene and the phenyl ring itself.

| Property | Value |

| CAS Number | 85386-80-7 |

| Molecular Formula | C₉H₅ClF₃N |

| Molecular Weight | 219.59 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Canonical SMILES | N#CCC1=CC=C(Cl)C=C1C(F)(F)F |

| InChI | InChI=1S/C9H5ClF3N/c10-7-2-1-6(3-4-14)8(5-7)9(11,12,13)/h1-2,5H,3H2 |

Data compiled from publicly available chemical databases.

Core Application: A Gateway to Advanced Pharmaceutical Scaffolds

The primary research application of this compound lies in its role as a versatile intermediate in the synthesis of complex heterocyclic compounds, particularly those with pharmaceutical relevance. The nitrile moiety serves as a linchpin for a variety of chemical transformations, including cyclization reactions to form heterocycles, while the substituted phenyl ring is a key pharmacophoric element in numerous drug candidates.

Application Focus: Synthesis of Janus Kinase (JAK) Inhibitors

A compelling application for this intermediate is in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors, making them key targets for treating inflammatory and autoimmune diseases.[1][2] Several approved and clinical-stage JAK inhibitors feature complex heterocyclic cores appended to substituted phenyl rings.[1]

The structure of this compound makes it an ideal starting point for the synthesis of pyrazole- or pyrrole-based JAK inhibitors. The nitrile group can be readily transformed into an amino or a related functional group, which can then undergo cyclization with a suitable partner to construct the desired heterocyclic core. The 4-chloro-2-(trifluoromethyl)phenyl moiety is a common feature in potent JAK inhibitors, contributing to favorable binding interactions within the kinase active site.

Below is a conceptual workflow illustrating the potential role of this compound in a drug discovery program targeting JAK kinases.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 1-bromomethyl-4-chloro-2-(trifluoromethyl)benzene (1.0 eq.), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq.), and dichloromethane.

-

Addition of Cyanide: In a separate beaker, dissolve sodium cyanide (1.2 eq.) in water to create a concentrated aqueous solution.

-

Reaction Execution: Vigorously stir the organic mixture and add the aqueous sodium cyanide solution dropwise over 30 minutes. After the addition is complete, heat the biphasic mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Self-Validating System and Causality:

-

Phase-Transfer Catalysis: The use of TBAB is crucial for this biphasic reaction. The quaternary ammonium salt facilitates the transport of the cyanide nucleophile from the aqueous phase to the organic phase where the electrophilic benzyl bromide resides, thereby accelerating the reaction.

-

Solvent Choice: Dichloromethane is a suitable solvent as it is immiscible with water, allowing for a biphasic system, and has a relatively low boiling point for easy removal during work-up.

-

Monitoring and Purification: Chromatographic monitoring ensures the reaction goes to completion, and purification by column chromatography is a standard and effective method to obtain the product with high purity, which is essential for its use in subsequent synthetic steps.

Future Perspectives and Conclusion

This compound stands as a potent and strategically valuable intermediate for the synthesis of novel bioactive molecules. Its unique substitution pattern offers a gateway to chemical space that is highly relevant for the development of next-generation therapeutics, particularly in the area of kinase inhibitors. The straightforward and scalable synthesis of this compound further enhances its appeal for both academic research and industrial applications. As the demand for sophisticated and highly functionalized pharmaceutical intermediates continues to grow, the importance of building blocks like this compound is set to increase, paving the way for the discovery of new and more effective medicines.

References

- Google Patents. (n.d.). Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.

- Google Patents. (n.d.). Processes and intermediates for making a JAK inhibitor.

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

EPO. (n.d.). JAK INHIBITOR COMPOUND AND USE THEREOF. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

Google Patents. (n.d.). United States Patent. Retrieved from [Link]

- Google Patents. (n.d.). Azetidine and cyclobutane derivatives as JAK inhibitors.

- Google Patents. (n.d.). Processes of preparing a JAK1 inhibitor and new forms thereto.

-

WIPO. (n.d.). PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

-

Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

-

National Center for Biotechnology Information. (n.d.). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile and its Structural Analogs

Abstract

This technical guide provides a comprehensive overview of 2-(4-chloro-2-(trifluoromethyl)phenyl)acetonitrile, a key building block in modern medicinal chemistry. We will delve into its synthesis, structural characterization, and the landscape of its structural analogs. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic importance of the unique substitution pattern of this molecule. We will explore the structure-activity relationships (SAR) that emerge from modifications to this core scaffold, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, data interpretation, and visual aids are provided to facilitate a deeper understanding and practical application of the concepts discussed.

Introduction: The Strategic Importance of the 2-(4-Chloro-2-(trifluoromethyl)phenyl) Moiety

The confluence of a chloro and a trifluoromethyl group on a phenyl ring creates a unique electronic and steric environment that has proven to be highly advantageous in the design of bioactive molecules. The trifluoromethyl (-CF3) group, in particular, is a bioisostere for a methyl group but with significantly different properties; it is highly electronegative, metabolically stable, and can enhance binding affinity through various non-covalent interactions.[1] The chloro substituent further modulates the electronic properties of the aromatic ring and can participate in halogen bonding, influencing ligand-receptor interactions.

The phenylacetonitrile scaffold serves as a versatile template for introducing additional functionality. The benzylic methylene group is readily functionalized, and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing avenues for a wide array of chemical transformations. This guide will focus on the synthesis and derivatization of the this compound core and explore the biological implications of its structural modifications.

Synthesis of the Core Scaffold: this compound

The most direct and widely employed method for the synthesis of this compound is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This reaction is a cornerstone of organic synthesis and is readily adaptable for this specific target molecule.

Synthetic Pathway

The synthesis initiates from the commercially available 4-chloro-2-(trifluoromethyl)benzyl bromide. The reaction proceeds via an SN2 mechanism, where the cyanide anion displaces the bromide.

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of structurally similar phenylacetonitriles.[2][3]

Materials:

-

4-Chloro-2-(trifluoromethyl)benzyl bromide (1.0 eq)

-

Sodium cyanide (or Potassium cyanide) (1.1 - 1.5 eq)

-

Ethanol

-

Water

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-(trifluoromethyl)benzyl bromide in a mixture of ethanol and water (e.g., a 4:1 ratio).

-

Add sodium cyanide to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Trustworthiness of the Protocol: This protocol is based on a well-established and reliable chemical transformation. The use of a cyanide salt for the displacement of a benzylic bromide is a high-yielding and robust reaction. Monitoring by TLC ensures that the reaction is driven to completion, and the standard workup and purification procedures are effective in isolating the desired product in high purity.

Structural Characterization

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic methylene protons (-CH₂CN) typically in the range of 3.8-4.2 ppm. The aromatic protons will appear as a set of multiplets in the aromatic region (7.0-8.0 ppm), with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Based on data for the isomeric 2-(trifluoromethyl)phenylacetonitrile, the methylene protons are expected around 3.9 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the nitrile carbon around 115-120 ppm and the methylene carbon around 20-30 ppm. The aromatic carbons will appear in the 120-140 ppm region, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.[5]

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretch of the nitrile group.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Structural Analogs and Structure-Activity Relationships (SAR)

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of structural analogs with potential therapeutic applications. Modifications can be broadly categorized into two areas: functionalization of the acetonitrile moiety and alterations to the substituted phenyl ring.

Analogs via Modification of the Acetonitrile Group

The nitrile group can be readily transformed into other functional groups, leading to a variety of analogs with different physicochemical properties and biological activities.

Caption: Key functional group transformations of the nitrile.

These transformations open the door to a wide range of further derivatizations. For instance, the resulting carboxylic acid can be coupled with various amines to generate a library of amides, a common structural motif in many kinase inhibitors.

Structure-Activity Relationship in Kinase Inhibition